molecular formula C11H12O5 B1246162 Spiromassaritone

Spiromassaritone

Cat. No.: B1246162
M. Wt: 224.21 g/mol
InChI Key: OVBNBTYAVURRMB-XXDCOFTHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiromassaritone is a spirocyclic natural product isolated from the marine-derived fungus Massarina sp. . It belongs to a class of compounds recognized as privileged structures in drug discovery due to their good balance of conformational rigidity and flexibility, which often confers inherent biological activity and the ability to interact with various biological targets . Initial studies have reported that this compound exhibits weak cytotoxic activity against the human colon carcinoma cell line HCT-116, while showing no significant activity against the microorganisms Candilla albicans and Staphylococcus aureus in antimicrobial assays . The presence of its distinct spirocyclic architecture makes this compound a compound of interest for further investigation in natural product chemistry and as a potential scaffold in medicinal chemistry research. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

(1S,5R,7R,10R,11S)-10-hydroxy-11-methyl-4-methylidene-3,6-dioxatricyclo[5.3.1.01,5]undecane-2,9-dione

InChI

InChI=1S/C11H12O5/c1-4-7-3-6(12)8(13)11(4)9(16-7)5(2)15-10(11)14/h4,7-9,13H,2-3H2,1H3/t4-,7-,8+,9+,11+/m1/s1

InChI Key

OVBNBTYAVURRMB-XXDCOFTHSA-N

Isomeric SMILES

C[C@@H]1[C@H]2CC(=O)[C@@H]([C@]13[C@@H](O2)C(=C)OC3=O)O

Canonical SMILES

CC1C2CC(=O)C(C13C(O2)C(=C)OC3=O)O

Synonyms

spiromassaritone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[indole-3,5'-isoxazoline] Derivatives

Spirocyclic indole-isoxazoline hybrids share structural homology with Spiromassaritone. These compounds are explored for antimicrobial and anticancer properties due to their ability to inhibit enzymes like topoisomerases. Key differences include:

  • Functional Groups : this compound may lack the isoxazoline ring’s oxygen-nitrogen moiety, altering solubility and reactivity.
  • Bioactivity : Indole-isoxazoline derivatives show IC₅₀ values in the micromolar range against bacterial strains, whereas this compound’s efficacy remains uncharacterized in the provided data .

Spiro[cycloalkane-1,2'-quinazolinones]

These compounds, used as calcium channel blockers, share this compound’s spiro architecture but differ in core heterocycles.

  • Pharmacokinetics: Quinazolinone-based spiro compounds exhibit longer half-lives (>12 hours) due to enhanced metabolic stability. This compound’s pharmacokinetic profile is undefined .
  • Target Specificity: Quinazolinones target L-type calcium channels, while this compound’s mechanism is unspecified .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Bioactivity (Reported) Metabolic Stability
This compound Spiro[bicyclic] Undisclosed Undefined Unknown
Spiro[indole-isoxazoline] Indole + Isoxazoline N-O linkage Antimicrobial (IC₅₀: 2–10 μM) Moderate
Spiro[quinazolinone] Quinazolinone + Cycloalkane Carbonyl group Antihypertensive (EC₅₀: 0.5 nM) High

Comparison with Functionally Similar Compounds

Buspirone Analogues

Buspirone, a spirocyclic anxiolytic, shares a spiro[pyrimidine-cyclohexane] core. Unlike this compound, Buspirone’s mechanism involves 5-HT₁A serotonin receptor agonism, with documented clinical efficacy (e.g., 60% response rate in generalized anxiety disorder) . Structural differences likely impact receptor affinity and side-effect profiles.

Spirotetronate Antibiotics

Compounds like chlorothricin (spirotetronate class) exhibit antifungal activity through inhibition of fatty acid biosynthesis. While this compound’s bioactivity is unconfirmed, spirotetronates demonstrate broader-spectrum activity but higher toxicity (e.g., LD₅₀: 50 mg/kg in mice) .

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential?

  • Methodological Answer: Use blinded data analysis and pre-register hypotheses (e.g., Open Science Framework). Disclose funding sources and conflicts of interest. Triangulate findings using independent datasets (e.g., clinicaltrials.gov records) and adversarial peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiromassaritone
Reactant of Route 2
Spiromassaritone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.